Cmp-neu5Gc
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N4O17P/c21-10-1-2-24(19(35)22-10)17-15(32)14(31)9(39-17)6-38-42(36,37)41-20(18(33)34)3-7(27)12(23-11(29)5-26)16(40-20)13(30)8(28)4-25/h1-2,7-9,12-17,25-28,30-32H,3-6H2,(H,23,29)(H,33,34)(H,36,37)(H2,21,22,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEWKBQADMRCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N4O17P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparative Glycobiology of Neu5gc Across Species
Phylogenetic Distribution of Neu5Gc Expression
The phylogenetic distribution of Neu5Gc expression is primarily determined by the presence and functionality of the enzyme cytidine (B196190) monophosphate-N-acetylneuraminic acid hydroxylase (CMAH). This enzyme catalyzes the conversion of N-acetylneuraminic acid (Neu5Ac), the precursor molecule, to Neu5Gc by adding a hydroxyl group mdpi.comnih.gov.
Mammalian Prevalence
Neu5Gc is commonly found in most mammalian species. It is a major fraction of the total sialic acids in the tissues and body fluids of many mammals, including great apes (excluding humans), mice, pigs, horses, and cows anthropogeny.orgwikipedia.orgresearchgate.netoup.com. The CMAH gene, responsible for Neu5Gc synthesis, is generally intact and functional in these animals anthropogeny.org.
Absence in Specific Mammalian Lineages
Despite its widespread presence in mammals, Neu5Gc is notably absent or found only in trace amounts in certain mammalian lineages. Humans, for instance, are unable to synthesize Neu5Gc due to an inactivating mutation—specifically, a 92 bp deletion—in the CMAH gene that occurred approximately 2–3 million years ago mdpi.commedcraveonline.comfrontiersin.orgfrontiersin.orgjci.org. This results in a non-functional CMAH enzyme mdpi.com.
Beyond humans, other mammalian species have also independently lost the ability to synthesize Neu5Gc through different loss-of-function mutations in their CMAH gene. These include New World monkeys, mustelids (like ferrets), pinnipeds, procyonids, the platypus, and certain dog breeds wikipedia.orgresearchgate.netoup.commedcraveonline.comfrontiersin.orgoup.comnih.govresearchgate.netmdpi.com. The absence of functional CMAH in these lineages is a result of convergent evolution frontiersin.orgnih.gov.
Occurrence in Non-Mammalian Vertebrates
The distribution of Neu5Gc extends beyond mammals to other vertebrate groups, although its presence can be more variable. The CMAH gene has been reported in chordates, including lancelets, tunicates, reptiles, and amphibians, as well as most fish mdpi.comnih.gov.
In fish, putatively functional CMAH homologs have been found in various species, though gene losses have also occurred in certain lineages nih.gov. Neu5Gc has been detected in some bony fishes like rainbow trout and zebrafish researchgate.net. Caviar from fish with the CMAH gene can have high concentrations of Neu5Gc sciencealert.com.
Amphibians also show variability. Putatively functional CMAH homologs have been found in some frog species, but not in others like the salamander Ambystoma mexicanum nih.gov. Neu5Gc has been detected in some amphibians such as the common toad and alpine newt researchgate.net.
In reptiles, the presence of Neu5Gc is not universal. While the CMAH gene was previously thought to be absent in all reptiles, a functional CMAH gene has been found in the Carolina anole sciencealert.com. Low levels of Neu5Gc have been described in the eggs and adult tissues of the green basilisk lizard researchgate.netnih.gov. However, some studies suggest that monotremes (like the platypus), birds, and reptiles generally cannot synthesize Neu5Gc, and its occasional detection might be due to dietary uptake researchgate.netnih.govucsd.edu. Genomic analyses indicate that most birds lack CMAH homologs researchgate.netucsd.edu.
Interspecies Variation in Sialic Acid Landscapes
Relative Abundance of Neu5Gc and N-Acetylneuraminic Acid (Neu5Ac)
In most mammals capable of synthesizing Neu5Gc, both Neu5Ac and Neu5Gc are the predominant sialic acids wikipedia.orgoup.com. The relative abundance of Neu5Ac and Neu5Gc varies depending on the species, tissue type, and even within different cuts of meat from the same species mdpi.comnih.govresearchgate.net.
For instance, in cattle, the proportion of Neu5Gc can vary, with studies reporting different ranges in meat mdpi.comresearchgate.net. The Neu5Ac/Neu5Gc ratio in meat can differ significantly between species. For example, rabbit, kangaroo, deer, buffalo, and donkey meat have shown a Neu5Ac/Neu5Gc ratio greater than 5, in contrast to beef and pork oup.comresearchgate.net. Kangaroo and dog muscle have been reported to contain almost 100% Neu5Ac with no Neu5Gc detected nih.gov. In milk, the concentrations and ratios of Neu5Ac and Neu5Gc also vary depending on the breed cambridge.org.
In humans, due to the inability to synthesize Neu5Gc, Neu5Ac is the predominant sialic acid mdpi.comnih.gov. While Neu5Gc can be detected in human tissues, these trace amounts are primarily attributed to metabolic incorporation from dietary sources, particularly red meat and dairy products mdpi.comnih.govwikipedia.orgmedcraveonline.comoup.commdpi.comfoundmyfitness.com.
The relative abundance of Neu5Ac and Neu5Gc also differs between various tissues within the same animal. For example, in several animal species, muscle tissue tends to have a lower proportion of Neu5Gc compared to organs like the spleen nih.gov. Interestingly, despite high levels of Neu5Gc in many mammalian tissues, the brain in all mammalian species studied to date consistently shows very low levels of Neu5Gc, with Neu5Ac being the dominant sialic acid anthropogeny.orgoup.comresearchgate.netucsd.edu. This suggests a conserved, potentially adaptive, mechanism to limit Neu5Gc in the brain anthropogeny.orgresearchgate.netucsd.edu.
Human Specific Absence of Endogenous Neu5gc Biosynthesis
Genetic Basis of CMAH Inactivation in Hominins
The inability of humans to synthesize Neu5Gc is due to a specific genetic alteration in the gene encoding the enzyme responsible for its production, Cytidine-5′-monophosphate-N-acetylneuraminic acid hydroxylase (CMAH). wikipedia.orgmdpi.compnas.orgmdpi.com This genetic change occurred in the hominin lineage. oup.comanthropogeny.orgpnas.org
Cytidine-5′-monophosphate-N-acetylneuraminic acid Hydroxylase (CMAH) Gene Pseudogenization
The CMAH gene in humans is a pseudogene (CMAHP), meaning it is a non-functional remnant of a once-active gene. wikipedia.orgontosight.ainih.gov This pseudogenization is the result of an Alu-mediated inactivating mutation. oup.comanthropogeny.orgpnas.org Specifically, an Alu-mediated deletion event, involving a 92-bp deletion in the 5' region corresponding to exon 6 of the mouse CMAH gene, caused a frameshift mutation and premature termination of the polypeptide chain in humans. nih.govucsd.edu This deletion is fixed in the human population and is not present in the genomes of African great apes. oup.comnih.govucsd.edu
Multiple approaches have been used to estimate the timing of this CMAH gene inactivation. Molecular clock analysis of CMAH genes in chimpanzees and other great apes, as well as the human pseudogene, estimates an inactivation time of approximately 2.8 million years ago (mya). pnas.orgnih.gov Another method, dating the insertion event of the human-specific sahAluY element involved in the inactivation, estimates the time at approximately 2.7 mya. pnas.orgnih.gov Studies of Neanderthal fossils, which show detectable Neu5Ac but no Neu5Gc, indicate that the CMAH mutation predated the common ancestor of humans and Neanderthals, estimated at around 0.5-0.6 mya. pnas.orgnih.gov Collectively, these studies suggest that the CMAH gene was inactivated shortly before the period when brain expansion began in human ancestry, around 2.1-2.2 mya. pnas.orgnih.govnih.gov
Consequences for Sialic Acid Composition in Human Tissues
The pseudogenization of the CMAH gene has a significant consequence for the sialic acid composition in human tissues. With the loss of functional CMAH enzyme, humans are unable to convert CMP-Neu5Ac to CMP-Neu5Gc. anthropogeny.orgpnas.orgmdpi.comucsd.edu This leads to an accumulation and excess of the precursor, Neu5Ac, in human tissues, while Neu5Gc is generally undetectable in normal healthy human tissue. wikipedia.orgpnas.orgmdpi.compnas.org This radical change in cell surface glycosylation throughout the body in the hominin lineage altered ubiquitous cell surface "self-associated molecular patterns". oup.com
Alternative/Non-Canonical Pathways of Neu5Gc Formation in Humans
Despite the genetic inability to synthesize Neu5Gc endogenously, low levels of Neu5Gc can still be detected in human tissues. researchgate.net This presence is primarily attributed to the metabolic incorporation of Neu5Gc from dietary sources, particularly red meat and dairy products, which are rich in this sialic acid. wikipedia.orgmdpi.comnih.govresearchgate.net However, research has also explored potential alternative or non-canonical pathways that might contribute to Neu5Gc formation in humans, although definitive evidence for de novo synthesis remains limited. researchgate.net
Role of Oxidative Stress and Reactive Oxygen Species (ROS)
One proposed alternative mechanism for Neu5Gc formation in humans involves oxidative stress and reactive oxygen species (ROS). It has been suggested that ROS may mediate the conversion of Neu5Ac to Neu5Gc under conditions of oxidative stress, particularly observed in studies involving lung cancer cells. researchgate.net However, these hypotheses require further validation, and dietary incorporation is considered a primary explanation for Neu5Gc presence in human tissues. researchgate.net
Hypoxia-Mediated Synthesis
Hypoxia, a condition of low oxygen levels often found in environments like the tumor microenvironment, has also been implicated in the potential formation or increased uptake of Neu5Gc in humans. nih.govfrontiersin.org Studies have shown that hypoxia can amplify Neu5Gc uptake and expression in human malignant cells. nih.gov Hypoxia has been demonstrated to induce the expression of sialin, a lysosomal sialic acid transporter, in human malignant cells, enhancing the uptake of Neu5Gc from the external medium and its subsequent incorporation into newly synthesized glycoconjugates. wikipedia.orgnih.gov Furthermore, hypoxia has been shown to induce the expression of Neu5Gc-containing gangliosides like Neu5Gc-GM3 in certain human cancer cell lines. researchgate.netnih.gov While some studies have suggested that hypoxia might induce de novo synthesis through a "CMAH domain substitute" or involve proteins like subunit B of respiratory complex II (SDHB), definitive evidence for de novo Neu5Gc synthesis in human cells under hypoxia remains to be conclusively established, with dietary incorporation being a major contributing factor. researchgate.netfrontiersin.orgnih.gov
Metabolic Pathways and Cellular Dynamics of Exogenous Neu5gc in Humans
Dietary Acquisition and Absorption Mechanisms
The initial step in the metabolic pathway of exogenous Neu5Gc in humans is its consumption through diet and subsequent absorption.
Sources of Dietary Neu5Gc
Dietary intake is the primary route for the introduction of Neu5Gc into the human body. researchgate.net This non-human sialic acid is predominantly found in foods of mammalian origin. Red meats are particularly rich sources of Neu5Gc. nih.gov Dairy products also contribute to dietary Neu5Gc intake. researchgate.net Conversely, poultry and fish generally contain very low to negligible amounts of Neu5Gc, although certain fish eggs, like caviar, can be a significant source. foundmyfitness.com
Dietary Sources of Neu5Gc
| Food Category | Examples | Relative Neu5Gc Content |
|---|---|---|
| Red Meats | Beef, Pork, Lamb | High researchgate.netfoundmyfitness.com |
| Dairy Products | Goat Cheese, Cow's Milk | Moderate foundmyfitness.commdpi.com |
| Fish | Most species | Rarely present foundmyfitness.com |
| Fish Eggs | Caviar | High foundmyfitness.com |
| Poultry | Chicken, Turkey | Minute traces medcraveonline.com |
| Plants | Fruits, Vegetables | Not synthesized nutritionfacts.org |
Cellular Uptake and Incorporation Mechanisms
Once ingested, Neu5Gc, either in its free form or bound to glycoconjugates, undergoes a multi-step process to enter human cells. Due to its hydrophilic and negatively charged nature, Neu5Gc does not readily cross cellular membranes. wikipedia.org Instead, its uptake occurs primarily through an endocytic pathway. wikipedia.org
The predominant mechanism for the cellular uptake of Neu5Gc is clathrin-independent endocytosis, specifically macropinocytosis. wikipedia.orgmdpi.comresearchgate.net This process involves the engulfment of extracellular fluid containing Neu5Gc. nih.gov Once internalized, the resulting vesicles travel to the endosomal/lysosomal system. nih.gov
Within the lysosomes, glycosidically bound Neu5Gc is released from dietary glycoconjugates by the action of lysosomal sialidase. wikipedia.orgnih.gov The free Neu5Gc is then exported from the lysosome into the cytosol by the lysosomal sialic acid transporter, also known as sialin. wikipedia.orgresearchgate.netnih.gov This transport into the cytosol makes the exogenous Neu5Gc available for subsequent metabolic activation and incorporation into the cell's own glycoconjugates. wikipedia.orgnih.gov This uptake mechanism is thought to be enhanced in rapidly growing tissues, which could explain the higher levels of Neu5Gc found in tumors and fetal tissues. wikipedia.orgnih.gov
Intracellular Processing and Distribution of Exogenous Neu5Gc
Following its transport into the cytosol, exogenous Neu5Gc is treated by the human cellular machinery as if it were the native human sialic acid, N-acetylneuraminic acid (Neu5Ac).
Incorporation into Glycoconjugates
In the cytosol, free Neu5Gc is activated to its sugar nucleotide form, CMP-N-glycolylneuraminic acid (CMP-Neu5Gc). nih.govnih.gov This reaction is catalyzed by the CMP-sialic acid synthetase. nih.govresearchgate.net The resulting this compound is then transported into the Golgi apparatus. researchgate.netucsd.edu
Inside the Golgi, various sialyltransferases recognize this compound as a substrate and transfer the Neu5Gc molecule to the terminal positions of newly synthesized glycan chains on glycoproteins and glycolipids (forming gangliosides). nih.govresearchgate.netnih.gov This process results in the metabolic incorporation of the non-human Neu5Gc into human glycoconjugates. nih.govmdpi.com Human cells in culture have been shown to incorporate free Neu5Gc into endogenous glycoproteins, with the level of incorporation increasing with the concentration of Neu5Gc in the culture medium. nih.gov
Subcellular Localization of Incorporated Neu5Gc
Once incorporated into glycoconjugates, Neu5Gc is distributed to various subcellular locations. A significant portion is presented on the cell surface as part of the glycocalyx on glycoproteins and glycolipids. researchgate.net It is also found in secreted glycoproteins. nih.gov The presence of Neu5Gc has been identified in various human tissues, with a particular prevalence in epithelial and endothelial cells, which have high turnover rates. mdpi.comfrontiersin.org Additionally, higher concentrations of Neu5Gc have been observed in fetal tissues and malignant tumors. plos.orgnih.govmdpi.com For instance, Neu5Gc has been detected in the blood vessel endothelial cells of the placenta and in various fetal organs, including the intestine. mdpi.com
Metabolic Turnover and Degradation of Neu5Gc
The presence of exogenous Neu5Gc in human tissues is not permanent, as cells possess pathways for its turnover and degradation. nih.gov Studies have shown that Neu5Gc that has been incorporated into human cells is eliminated over time. nih.govnih.gov
A proposed degradation pathway for Neu5Gc involves its sequential conversion into several intermediate metabolites. nih.govnih.gov This catabolic process is thought to proceed as follows:
Neu5Gc is first converted to N-glycolylmannosamine (ManNGc) by a pyruvate (B1213749) lyase. nih.govresearchgate.net
ManNGc is then epimerized to N-glycolylglucosamine (GlcNGc) . nih.govresearchgate.net
GlcNGc is subsequently phosphorylated to N-glycolylglucosamine 6-phosphate (GlcNGc-6-P) by a kinase. nih.govresearchgate.net
Finally, the N-glycolyl group is irreversibly removed from GlcNGc-6-P, yielding the common metabolites glycolate (B3277807) and glucosamine (B1671600) 6-phosphate . nih.govnih.govnih.gov
This pathway demonstrates that the basic metabolic machinery for handling N-acetylated hexosamines in human cells can also process their N-glycolylated counterparts, allowing for the eventual breakdown of the foreign Neu5Gc molecule. nih.gov
Enzymatic Pathways of Neu5Gc Elimination
Although humans cannot synthesize N-glycolylneuraminic acid (Neu5Gc) due to an inactivated CMAH gene, they possess metabolic pathways to eliminate this non-human sialic acid that is incorporated from dietary sources. nih.gov The turnover of Neu5Gc is crucial to prevent its continued accumulation in tissues. nih.gov The degradative pathway for Neu5Gc in mammalian cells is believed to follow the established metabolism of N-acetylhexosamines, as the enzymes in this pathway can tolerate the N-glycolyl group on the sugar molecule. nih.gov
The proposed elimination pathway involves a series of enzymatic conversions:
Conversion to ManNGc : N-acetylneuraminate pyruvate-lyase acts on Neu5Gc to release pyruvate, forming N-glycolylmannosamine (ManNGc). nih.govresearchgate.net
Epimerization to GlcNGc : ManNGc is then epimerized to N-glycolylglucosamine (GlcNGc). researchgate.net
Phosphorylation : N-acetylglucosamine kinase phosphorylates GlcNGc to produce N-glycolylglucosamine 6-phosphate (GlcNGc-6-P). nih.govresearchgate.net
Irreversible De-N-glycolylation : The final and irreversible step involves the removal of the N-glycolyl group from GlcNGc-6-P. This reaction yields two common metabolites: glucosamine 6-phosphate (GlcNH2-6-P) and glycolate. nih.govresearchgate.net Glucosamine 6-phosphate can then enter glycolysis, while glycolate can enter the citric acid cycle. researchgate.netnih.gov
This pathway demonstrates that mammalian cells, including human ones, have the necessary enzymatic machinery to break down exogenous Neu5Gc, thereby managing its levels within the body. nih.govnih.gov
| Step | Enzyme | Substrate | Product(s) |
|---|---|---|---|
| 1 | N-acetylneuraminate pyruvate-lyase | Neu5Gc | N-glycolylmannosamine (ManNGc) + Pyruvate |
| 2 | UDP-N-acetylglucosamine 2-epimerase | N-glycolylmannosamine (ManNGc) | N-glycolylglucosamine (GlcNGc) |
| 3 | N-acetylglucosamine kinase | N-glycolylglucosamine (GlcNGc) | N-glycolylglucosamine 6-phosphate (GlcNGc-6-P) |
| 4 | GlcNAc-6-P deacetylase (presumed) | N-glycolylglucosamine 6-phosphate (GlcNGc-6-P) | Glucosamine 6-phosphate + Glycolate |
Reversibility of Degradative Pathways
Research has shown that the degradative pathway for Neu5Gc is partially reversible. nih.gov While the final step, the cleavage of the N-glycolyl group from N-glycolylglucosamine 6-phosphate to form glycolate and glucosamine 6-phosphate, is irreversible, earlier steps in the pathway are not. nih.govresearchgate.net Specifically, studies have demonstrated that N-glycolylmannosamine (ManNGc) and N-glycolylglucosamine (GlcNGc) can serve as precursors for the biosynthesis of Neu5Gc within cells. nih.gov However, glycolate cannot be used to reform the sialic acid, confirming the irreversibility of the de-N-glycolylation step. nih.gov This partial reversibility indicates that while cells can efficiently eliminate Neu5Gc, some intermediates can be recycled back into Neu5Gc biosynthesis pathways if conditions permit. nih.gov
Competitive Dynamics with N-Acetylneuraminic Acid (Neu5Ac)
The metabolic incorporation of exogenous Neu5Gc into human cells is subject to competitive dynamics with the endogenous human sialic acid, N-acetylneuraminic acid (Neu5Ac). nih.govgoogle.com Because Neu5Gc differs from Neu5Ac by only a single oxygen atom, the human metabolic machinery largely does not discriminate between the two. nih.govnih.gov Both sialic acids utilize the same transport and enzymatic pathways for activation and incorporation into glycoconjugates. google.comfrontiersin.org This lack of discrimination forms the basis for their competition.
The key enzyme, CMP-sialic acid synthetase, which activates sialic acids by converting them to their CMP-sugar nucleotide form (CMP-Neu5Ac or this compound) before they are transferred to glycans, acts on both molecules. google.comfrontiersin.orgucsd.edu Therefore, the relative concentrations of Neu5Ac and Neu5Gc in the cellular environment can influence which sialic acid is ultimately incorporated into newly synthesized glycoproteins and glycolipids. frontiersin.orgahajournals.org
Impact of Neu5Ac Concentration on Neu5Gc Incorporation
The concentration of Neu5Ac has a direct impact on the rate of Neu5Gc incorporation into human cells and tissues. A higher concentration of Neu5Ac can effectively reduce the metabolic uptake and expression of Neu5Gc. google.comfrontiersin.orgnih.gov This principle of metabolic competition has been demonstrated in various experimental models.
In Vitro Studies : In cultured human cells, adding an excess of Neu5Ac to the culture medium significantly reduces the amount of Neu5Gc incorporated into the cell surface glycans. frontiersin.orgnih.gov This "flooding" of the system with the native sialic acid competitively inhibits the utilization of the non-human variant. google.com
In Vivo Animal Studies : In Cmah−/− mice, which, like humans, cannot synthesize Neu5Gc, feeding them a diet with competing doses of Neu5Ac and Neu5Gc resulted in reduced incorporation of Neu5Gc into their tissues. frontiersin.org Specifically, providing a five-fold excess of Neu5Ac in a Neu5Gc-rich diet was shown to mitigate the biological effects associated with Neu5Gc incorporation, such as inflammation and atherosclerosis. ahajournals.org
These findings underscore that the ratio of available Neu5Ac to Neu5Gc is a critical determinant of how much exogenous Neu5Gc is integrated into human cells. ahajournals.org
| Study Type | Model | Key Finding | Reference |
|---|---|---|---|
| In Vitro | Cultured human cells | Excess Neu5Ac in media markedly reduces Neu5Gc content of cells. | nih.gov |
| In Vitro | Cell-based assays | Processing of Neu5Gc is prevented in the presence of excess Neu5Ac. | frontiersin.org |
| In Vivo | Cmah−/− mice | Feeding competing doses of Neu5Ac reduces Neu5Gc incorporation into aortic endothelial cells. | frontiersin.org |
| In Vivo | Ldlr−/−Cmah−/− mice | A 5-fold excess of dietary Neu5Ac protects against Neu5Gc-mediated atherosclerosis. | ahajournals.org |
Immunological Responses to Neu5gc in Humans
Neu5Gc as a Xeno-Autoantigen
The unique situation where a foreign molecule like Neu5Gc is incorporated into human tissues, which are otherwise considered "self," leads to its classification as a "xeno-autoantigen." frontiersin.orgresearchgate.netfrontiersin.orgashpublications.orgnih.govoatext.commedcraveonline.compnas.orgresearchgate.netresearchgate.net This occurs because human cells can biochemically recognize and metabolically incorporate exogenous Neu5Gc into their glycoconjugates, displaying it on the cell surface. frontiersin.orgashpublications.orgchemilyglycoscience.comashpublications.org Unlike other carbohydrate xenoantigens, such as alpha-Gal, which are typically directed against a single epitope, Neu5Gc is presented in the context of a diverse array of underlying glycan structures. frontiersin.org
Nature of the Immune Response
The human immune system recognizes Neu5Gc-containing glycans as foreign, leading to the development of a polyclonal humoral immune response. frontiersin.orgfrontiersin.orgucsd.edufrontiersin.org This response involves the production of antibodies, including IgM, IgA, and predominantly IgG antibodies, against various presentations of Neu5Gc-glycans. mdpi.comfrontiersin.orgaai.orgnih.gov The anti-Neu5Gc antibody response in humans is complex and can accommodate Neu5Gc in the context of different underlying glycan structures. frontiersin.org Studies using glycan microarrays have revealed the diverse repertoire of anti-Neu5Gc antibodies in human serum, recognizing a wide range of Neu5Gc-containing epitopes. frontiersin.orgfrontiersin.orgnih.govchemilyglycoscience.comfrontiersin.org
Development and Persistence of Anti-Neu5Gc Antibodies
Anti-Neu5Gc antibodies typically appear in humans during the first months of life, coinciding with the introduction of dietary sources of Neu5Gc, such as cow's milk in baby formula and meat-containing foods. frontiersin.orgresearchgate.netfrontiersin.org While the exact mechanisms of induction are still being investigated, possibilities include uptake of dietary Neu5Gc by commensal bacteria followed by immunization, or micropinocytosis of Neu5Gc-glycoproteins into human cells and subsequent presentation. researchgate.netfrontiersin.orgnih.gov
Circulating anti-Neu5Gc antibodies are present in most, if not all, healthy humans, although the levels and repertoires can vary significantly between individuals. frontiersin.orgfrontiersin.orgucsd.eduashpublications.orgaai.org These antibody levels appear to be relatively constitutive and stable in normal adult humans over time. aai.org Factors such as diet, gender, and age can influence the specificity, levels, and repertoires of the anti-Neu5Gc IgG immune response. mdpi.com Furthermore, exposure to high levels of Neu5Gc, such as through certain biotherapeutics or xenografts, can trigger a secondary immune response, leading to an increase in circulating antibodies and potentially indicating immunological memory against Neu5Gc in some individuals. frontiersin.orgfrontiersin.orgnih.gov The persistence of high levels of anti-Neu5Gc antibodies has been observed for years, even decades, after exposure. frontiersin.orgnih.gov
Mechanisms of Neu5Gc-Induced Chronic Inflammation (Xenosialitis)
The co-existence of metabolically incorporated Neu5Gc-glycans in human tissues and circulating anti-Neu5Gc antibodies can lead to a state of chronic inflammation, a process termed "xenosialitis." frontiersin.orgresearchgate.netpnas.orgfrontiersin.orgoatext.commedcraveonline.compnas.orgresearchgate.netresearchgate.netpreprints.orgoup.comescholarship.org This novel form of antibody-mediated inflammation is hypothesized to contribute to the exacerbation of various chronic inflammation-related diseases. frontiersin.orgpnas.orgfrontiersin.orgoatext.commedcraveonline.compnas.orgresearchgate.net
Interaction of Neu5Gc-Glycans with Circulating Anti-Neu5Gc Antibodies
Xenosialitis is initiated by the interaction between circulating anti-Neu5Gc antibodies and Neu5Gc-containing glycans that have been metabolically incorporated into human cells and tissues. frontiersin.orgresearchgate.netpnas.orgfrontiersin.orgoatext.comresearchgate.netresearchgate.netashpublications.orgnih.govpreprints.orgescholarship.orgresearchgate.net These antibodies bind to the incorporated Neu5Gc on cell surfaces, forming immune complexes in situ. frontiersin.orgoatext.comresearchgate.netresearchgate.netpreprints.orgresearchgate.net This antigen-antibody interaction triggers downstream inflammatory responses. researchgate.netpnas.org The diversity of Neu5Gc-containing glycan epitopes recognized by the polyclonal antibody response contributes to the complexity of these interactions. frontiersin.orgfrontiersin.orgfrontiersin.org
Inflammatory Signaling Pathways
The binding of anti-Neu5Gc antibodies to incorporated Neu5Gc can activate inflammatory signaling pathways within the affected tissues. Studies have shown that Neu5Gc can activate the canonical Nuclear Factor kappa-B (NF-κB) signaling pathway. researchgate.netsciopen.comnih.govnih.gov Activation of NF-κB leads to the regulation of transcription of inflammatory factors. researchgate.netnih.govnih.gov Research has demonstrated that Neu5Gc can increase the mRNA levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while inhibiting anti-inflammatory cytokines like TGF-β and IL-10. researchgate.netsciopen.comnih.govnih.gov Inhibition of the NF-κB pathway has been shown to attenuate these changes in inflammatory marker expression. researchgate.netnih.govnih.gov
Beyond NF-κB, other inflammatory mediators are also implicated. Studies in mouse models have shown that the interaction of anti-Neu5Gc antibodies with Neu5Gc-expressing tumors can increase the infiltration of inflammatory cells and vascular density, associated with elevated levels of cyclooxygenase-2 (COX-2) and the upregulation of vascular endothelial growth factor (VEGF). mdpi.com COX-2 is linked to multiple pro-inflammatory pathways. mdpi.com
Table 1: Impact of Neu5Gc on Inflammatory Cytokine mRNA Expression
| Cytokine | Effect of Neu5Gc Treatment | Effect of NF-κB Inhibitor (BAY) on Neu5Gc Effect | Source Indices |
| IL-1β | Increased mRNA levels | Not specified in detail, but NF-κB inhibition attenuated changes | researchgate.netnih.govnih.gov |
| IL-6 | Increased mRNA levels | Attenuated Neu5Gc-induced increase | researchgate.netsciopen.comnih.govnih.gov |
| TNF-α | Increased mRNA levels | Attenuated Neu5Gc-induced increase | researchgate.netsciopen.comnih.govnih.gov |
| TGF-β | Inhibited mRNA levels | Attenuated Neu5Gc-induced inhibition | researchgate.netnih.govnih.gov |
| IL-10 | Inhibited mRNA levels | Attenuated Neu5Gc-induced inhibition | researchgate.netnih.govnih.gov |
Note: Data compiled from in vitro studies on intestinal epithelial cells and in vivo studies in mouse models.
Immune Recognition by Siglecs and Other Receptors
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialoglycans and can modulate immune cell activity. oup.comfrontiersin.orgresearchgate.net While human Siglecs generally prefer N-acetylneuraminic acid (Neu5Ac), the predominant sialic acid in humans, some Siglecs, such as human Siglec-2 (CD22), have been shown to recognize both Neu5Ac and Neu5Gc with similar affinity. frontiersin.orgresearchgate.net Other Siglecs, like Siglec-9, show a preference for specific linkages of sialic acids (e.g., α2-3 or α2-6) to underlying glycans. frontiersin.org
The recognition of sialoglycans by Siglecs can play a role in immune recognition and modulation. oup.comfrontiersin.orgresearchgate.netnih.gov In the context of Neu5Gc, the presence of this non-human sialic acid on the surface of human cells, particularly in pathological conditions like cancer, can potentially interact with Siglecs on immune cells within the tissue microenvironment. frontiersin.orgresearchgate.net This interaction could influence immune responses, potentially contributing to immune evasion by tumor cells or modulating inflammatory signals. oup.comfrontiersin.orgresearchgate.net While Siglecs are known to contain immune inhibitory motifs, the specific implications of Neu5Gc binding to different Siglecs in humans are an area of ongoing research. frontiersin.orgresearchgate.net
Other receptor families, including selectins, integrins, galectins, and the asialoglycoprotein receptor 1 (ASGR-1), are also involved in recognizing sialylated structures and play roles in inflammation and cellular interactions. nih.gov The presence of incorporated Neu5Gc could potentially influence the binding and function of these receptors, further contributing to the immunological consequences of Neu5Gc in humans. nih.gov Additionally, CD1d has been shown to bind to Neu5Gc-GM3, a Neu5Gc-containing ganglioside, and this interaction can present the ganglioside to invariant natural killer T (iNKT) cells, potentially influencing antibody production. nih.gov
Table 2: Selected Human Siglecs and Sialic Acid Recognition
| Human Siglec | Sialic Acid Preference | Expression on Immune Cells | Source Indices |
| Siglec-1 | Generally prefers Neu5Ac | Expressed on various immune cells | oup.comresearchgate.net |
| Siglec-2 | Recognizes both Neu5Ac and Neu5Gc with similar affinity | Expressed on B cells | oup.comfrontiersin.orgresearchgate.net |
| Siglec-4 | Generally prefers Neu5Ac | Myelin-associated glycoprotein | oup.com |
| Siglec-8 | Unique to eosinophils and mast cells | Eosinophils, Mast cells | researchgate.net |
| Siglec-9 | Generally prefers Neu5Ac, prefers α2-3 linked sialic acids | Neutrophils, monocytes, NK cells, B cells | frontiersin.orgresearchgate.net |
| Siglec-15 | Has orthologs in other mammals | Expressed on macrophages | oup.comresearchgate.net |
Note: This table is not exhaustive and focuses on Siglecs mentioned in the provided sources in relation to Neu5Gc or general sialic acid recognition.
Evolutionary Implications of Neu5gc Loss in Hominins
Natural Selection Pressures Leading to CMAH Inactivation
The fixation of the non-functional CMAH allele in the ancestral hominin population suggests strong selective pressures. nih.gov The loss of Neu5Gc and the concurrent increase in its precursor, N-acetylneuraminic acid (Neu5Ac), altered the cell-surface glycan landscape, impacting interactions with the external environment, including microbes. ucsd.edunih.gov
One prominent hypothesis for the positive selection of CMAH inactivation is the resulting resistance to certain pathogens that exploit Neu5Gc as a receptor for entry into host cells. nih.govfrontiersin.org A variety of pathogens, including viruses and bacteria, are known to bind to specific sialic acids on the host cell surface to initiate infection. ucsd.edu By eliminating Neu5Gc, early hominins may have gained a survival advantage against pathogens that specifically targeted this sialic acid.
Research has identified several pathogens that show a preference for Neu5Gc over Neu5Ac. For instance, the chimpanzee malaria parasite, Plasmodium reichenowi, a close relative of the human malaria parasite Plasmodium falciparum, preferentially binds to Neu5Gc-containing glycans. nih.govnih.gov The loss of Neu5Gc in the human lineage would have conferred resistance to such a parasite. nih.gov Conversely, some human-specific pathogens, like the agents causing cholera (Vibrio cholerae) and typhoid fever (Salmonella Typhi), have evolved to specifically recognize Neu5Ac. nih.govplos.org This suggests an ongoing evolutionary arms race between host and pathogen, where changes in host cell surface glycans drive pathogen adaptation. nih.gov
The table below summarizes pathogens with known sialic acid binding preferences, illustrating the potential selective advantage of Neu5Gc loss.
| Pathogen | Preferred Sialic Acid Receptor | Implication of Neu5Gc Loss in Hominins |
| Plasmodium reichenowi | Neu5Gc | Resistance to this form of malaria. nih.govnih.gov |
| Escherichia coli K99 | Neu5Gc | Protection against certain pathogenic E. coli strains. nih.gov |
| Simian Virus 40 (SV40) | Neu5Gc | Potential resistance to related viruses. nih.gov |
| Vibrio cholerae | Neu5Ac | Increased susceptibility to cholera. nih.govplos.org |
| Salmonella Typhi | Neu5Ac | Increased susceptibility to typhoid fever. nih.gov |
| Influenza A Viruses | Primarily Neu5Ac | Altered susceptibility patterns. nih.govnih.gov |
Another compelling theory suggests that reproductive selection played a role in driving the CMAH null allele to fixation. nih.govfrontiersin.org This hypothesis posits a form of sexual selection based on immunological incompatibility. researchgate.net In this scenario, females who were homozygous for the CMAH inactivation (CMAH -/-) would lack Neu5Gc. If they were exposed to sperm from males carrying a functional CMAH allele (CMAH +/+ or +/-), which would express Neu5Gc on the sperm surface, these females could develop an immune response, producing anti-Neu5Gc antibodies. nih.govnih.gov
These anti-Neu5Gc antibodies in the female reproductive tract could then target and lead to the destruction of Neu5Gc-positive sperm, reducing the fertility of such pairings. nih.govnih.gov Consequently, CMAH -/- females would have higher reproductive success with CMAH -/- males. researchgate.net This immunological barrier would create a selective pressure favoring the mating of individuals who both lacked the functional CMAH gene, thereby increasing the frequency of the inactive allele in the population. researchgate.net Once the allele reached a certain frequency due to other pressures like pathogen resistance, this "cryptic female choice" could have rapidly driven it to fixation. frontiersin.orgresearchgate.net
Neu5Gc Deficiency and Hominin Brain Evolution
The timing of the CMAH gene inactivation, preceding a period of significant brain expansion in early Homo, has led to speculation about its potential role in hominin brain evolution. researchgate.netnih.govnih.gov The brain has the highest concentration of sialic acids in the body, where they are crucial components of gangliosides and play vital roles in neural function. doaj.orgfrontiersin.org The shift from expressing both Neu5Ac and Neu5Gc to only Neu5Ac would have fundamentally altered the neurochemical environment. researchgate.netdoaj.org
The absence of Neu5Gc may have influenced various aspects of neural development and function. researchgate.netnih.gov Sialic acids on gangliosides are involved in modulating ion channel function and synaptic transmission. frontiersin.org The subtle structural difference between Neu5Ac and Neu5Gc—a single oxygen atom—could have altered the biophysical properties of neural membranes, potentially affecting the speed of neural conduction and synaptic plasticity. nih.govdoaj.org Some studies suggest that the loss of Neu5Gc and the resulting abundance of Neu5Ac could have contributed to enhanced brain development. researchgate.netnih.gov Abnormal accumulation of Neu5Gc in the brain has been linked to aging and developmental abnormalities, and its absence may have been a critical factor in the evolution of human cognitive abilities. nih.gov
The following table highlights key differences in the brain sialic acid landscape between humans and great apes.
| Feature | Great Apes (e.g., Chimpanzee) | Humans |
| CMAH Gene | Functional | Inactive (pseudogene) nih.gov |
| Brain Neu5Gc Expression | Present, but selectively down-regulated compared to other tissues. nih.gov | Completely absent. researchgate.netdoaj.org |
| Dominant Brain Sialic Acid | Neu5Ac and Neu5Gc | Exclusively Neu5Ac. ucsd.edunih.gov |
| Potential Impact | Standard mammalian neural development and function. | Altered neural membrane properties, myelination, and synaptic plasticity. nih.govnih.gov |
Co-evolution of Host Immune Receptors and Sialic Acids
The change in the host's "sialo-self" status, from displaying both Neu5Ac and Neu5Gc to only Neu5Ac, likely drove the co-evolution of endogenous sialic acid-binding receptors, particularly the Siglec family of immune-modulatory lectins. ucsd.edunih.gov Siglecs play a crucial role in distinguishing self from non-self and regulating immune responses. nih.gov
The loss of Neu5Gc would have altered the ligands available for these receptors, creating selective pressure for them to adapt to an exclusively Neu5Ac environment. ucsd.edu For example, human Siglec-1 (sialoadhesin) shows a strong preference for Neu5Ac over Neu5Gc. nih.govresearchgate.net This suggests that after the loss of Neu5Gc, receptors favoring Neu5Ac would have become more effective, leading to a higher density of their ligands on cell surfaces and potentially altering immune cell interactions. nih.gov In contrast, some chimpanzee Siglecs show a preference for Neu5Gc. nih.gov This reciprocal evolution between sialic acids and their receptors highlights how a single gene loss could have had widespread consequences for the hominin immune system. ucsd.edu
Reconfiguration of Innate Immune Lectins
The human-specific inactivation of the CMP-N-acetylneuraminic acid hydroxylase (CMAH) gene approximately 2-3 million years ago resulted in the loss of N-glycolylneuraminic acid (Neu5Gc) and a concurrent accumulation of its precursor, N-acetylneuraminic acid (Neu5Ac). nih.govoup.com This alteration of the most common sialic acid on cell surfaces represented a significant change in the "self-associated molecular patterns" (SAMPs) that are crucial for the innate immune system to distinguish between self and non-self. frontiersin.org Consequently, this event necessitated the reconfiguration of innate immune lectins, particularly the Siglec (sialic acid-binding immunoglobulin-like lectin) family of receptors, which use sialic acids as ligands to regulate immune responses. frontiersin.orgnih.gov
The ancestral condition for hominid Siglecs appears to have been a preference for recognizing Neu5Gc as a "self" molecule. pnas.org The loss of this primary ligand is thought to have triggered a period of evolutionary adaptation for these immune receptors. pnas.org This reconfiguration involved changes in binding specificity, expression patterns, and even the complete inactivation of certain Siglec genes. pnas.orgnih.gov
Adaptation of Siglec Binding Specificities
Research comparing human and great ape Siglecs reveals significant shifts in their binding preferences, reflecting an adaptation to a Neu5Ac-dominant environment.
Siglec-1 (Sialoadhesin): Human Siglec-1 shows a strong preference for Neu5Ac over Neu5Gc. nih.govresearchgate.net The loss of Neu5Gc and the corresponding increase in Neu5Ac in the human lineage created a higher density of high-avidity ligands for Siglec-1. nih.govucsd.edu This has observable consequences on the distribution of immune cells; Siglec-1-positive macrophages are more abundant in humans and are found primarily in the perifollicular zone of secondary lymphoid organs, whereas in chimpanzees, they are also present in the marginal zone. nih.govresearchgate.net
Siglec-2 (CD22): While mouse Siglec-2 has a strong preference for Neu5Gc, human Siglec-2 binds both Neu5Ac and Neu5Gc effectively. nih.govnih.gov Studies of Siglec-2 from great apes indicate that this flexibility in recognition had already evolved in the human lineage before the loss of Neu5Gc. nih.govresearchgate.net
CD33-related Siglecs (CD33rSiglecs): This group, which includes prominent receptors on innate immune cells like Siglec-9, has undergone notable adaptation. oup.comoup.com While chimpanzee and gorilla Siglec-9 strongly prefer to bind Neu5Gc, human Siglec-9 has evolved to recognize both Neu5Ac and Neu5Gc. oup.comanthropogeny.org This suggests a derived state in humans that was likely selected for after the CMAH mutation. anthropogeny.org Similarly, other human CD33rSiglecs, such as Siglec-3 (CD33) and Siglec-6, recognize both sialic acid forms, while Siglec-5 may retain some preference for Neu5Gc. nih.govresearchgate.net
Siglec-4a (Myelin-Associated Glycoprotein): This Siglec shows a preference for Neu5Ac over Neu5Gc, suggesting that the loss of Neu5Gc may have altered biological processes involving this receptor. nih.govucsd.edu
Siglec-12: This Siglec provides a clear example of evolutionary response to the loss of its preferred ligand. The functional form of Siglec-12, found in chimpanzees, strongly prefers Neu5Gc. nih.gov In humans, a universal mutation renders the protein unable to bind sialic acids, effectively making it a pseudogene in this context. nih.gov This "forced retirement" is a likely consequence of the disappearance of its primary ligand from cell surfaces. nih.gov
The table below summarizes the binding preferences of various Siglecs, highlighting the evolutionary shifts in the human lineage.
| Siglec | Species | Neu5Ac Binding | Neu5Gc Binding | Key Finding |
| Siglec-1 | Human | Strong | Weak | Preference for Neu5Ac, leading to more Siglec-1 ligands in humans. nih.govresearchgate.net |
| Siglec-2 | Human | Equal | Equal | Evolved recognition flexibility before Neu5Gc loss. nih.govresearchgate.net |
| Mouse | Weak | Strong | Strong preference for Neu5Gc. nih.govnih.gov | |
| Siglec-4a | Human | Preferred | Not Preferred | Prefers the now-dominant Neu5Ac. nih.govucsd.edu |
| Siglec-5 | Human | Binds | Preferred | May retain some preference for Neu5Gc. nih.govresearchgate.net |
| Siglec-9 | Human | Binds | Binds | Adapted to recognize both sialic acids. oup.comanthropogeny.org |
| Chimpanzee/Gorilla | Weak | Strong | Strong preference for the ancestral Neu5Gc ligand. oup.comanthropogeny.org | |
| Siglec-12 | Human | None (mutated) | None (mutated) | Inactivated in humans following loss of its preferred ligand. nih.gov |
| Chimpanzee | Weak | Strong | Functional and prefers Neu5Gc. nih.gov |
These reconfigurations suggest that the loss of CMP-Neu5Gc from hominin tissues was a powerful selective pressure that reshaped the molecular landscape of innate immune recognition. The adaptation of Siglecs to a world dominated by Neu5Ac was a critical step in maintaining immune homeostasis and responding to pathogens in the newly evolved biochemical environment of the genus Homo. oup.com
Mechanistic Insights into Neu5gc Associated Biological Phenomena
Neu5Gc and Cellular Proliferation
The presence of Neu5Gc in human tissues, particularly in the context of rapid cell growth, has been a subject of significant scientific inquiry.
Enhanced Accumulation in Rapidly Growing Cells
Neu5Gc-containing glycoconjugates have been found to preferentially accumulate in various malignant tumors, while their presence in normal tissues is often restricted to cells with high turnover rates. nih.govresearchgate.net This accumulation is thought to be mediated by several factors, including dietary uptake, hypoxic conditions often found in tumors, and metabolic alterations within cancer cells. nih.govresearchgate.net Malignant tissues may exhibit increased macropinocytosis, a process of engulfing extracellular fluid, which could enhance the uptake of Neu5Gc from the diet. nih.gov Furthermore, the hypoxic microenvironment of tumors can up-regulate the expression of sialin, a transporter that can facilitate the entry of sialic acids like Neu5Gc into the cell. nih.gov Once inside the cell, Neu5Gc can be incorporated into newly synthesized glycoconjugates and expressed on the cell surface. researchgate.net
| Tissue Type | Neu5Gc Accumulation Status | Potential Contributing Factors |
| Malignant Tumors | Preferential Accumulation nih.govresearchgate.net | Increased macropinocytosis nih.gov, Hypoxia-induced sialin up-regulation nih.gov, Altered cellular metabolism nih.gov |
| Normal Tissues | Restricted to cells with high turnover rates nih.govresearchgate.net | Dietary uptake nih.gov |
Neu5Gc and Disease Pathogenesis Mechanisms
The incorporation of the non-human Neu5Gc into human tissues can trigger immune responses and has been implicated in the pathogenesis of several diseases.
Role in Chronic Inflammatory Conditions
A key mechanism proposed for Neu5Gc's role in disease is the "xenosialitis" hypothesis. nih.gov This hypothesis posits that the interaction between metabolically incorporated Neu5Gc on human cells and circulating anti-Neu5Gc antibodies, which are common in the human population, can lead to chronic inflammation. nih.govpnas.org This persistent inflammatory state is thought to contribute to the progression of various chronic diseases. frontiersin.org Studies in human-like Neu5Gc-deficient mice have shown that challenging them with anti-Neu5Gc antibodies after they have been fed Neu5Gc can result in systemic inflammation. pnas.org This chronic inflammation, driven by the Neu5Gc-anti-Neu5Gc interaction, has been suggested as a potential mechanism linking red meat consumption to an increased risk of diseases exacerbated by inflammation. pnas.org
| Condition | Proposed Mechanism | Key Findings |
| Chronic Inflammation (Xenosialitis) | Interaction of incorporated dietary Neu5Gc with circulating anti-Neu5Gc antibodies. nih.gov | Induces systemic inflammation in Neu5Gc-deficient mice. pnas.org |
| Carcinogenesis | Chronic inflammation may promote tumor development. pnas.org | Long-term exposure to Neu5Gc and anti-Neu5Gc antibodies increased carcinoma incidence in mice. pnas.org |
Association with Atherogenesis and Cardiovascular Biology
The accumulation of Neu5Gc has been observed in the endothelium and in atherosclerotic plaques. youtube.comnutritionfacts.org The presence of this non-human sialic acid in the vascular lining, coupled with circulating anti-Neu5Gc antibodies, may initiate or exacerbate an inflammatory response within the arteries. nutritionfacts.org This chronic vascular inflammation is a known contributor to the development and progression of atherosclerosis. nutritionfacts.orgdrmirkin.com In human-like mouse models (Cmah-/-Ldlr-/-) fed a Neu5Gc-rich diet, there was a significant increase in atherosclerosis, particularly when human-like levels of anti-Neu5Gc antibodies were also present. nih.gov These findings suggest a potential mechanistic link between the consumption of red meat, which is rich in Neu5Gc, and an increased risk for cardiovascular disease. drmirkin.comresearchgate.net
Potential Link to Neurodegenerative Processes
The role of Neu5Gc in neurodegenerative processes is an emerging area of research. It has been proposed that dietary Neu5Gc can be incorporated into the nervous system. nih.gov Because Neu5Gc is a foreign molecule in humans, it may trigger an immune response, leading to the production of anti-Neu5Gc antibodies. nih.gov These antibodies could potentially disrupt the integrity of the blood-brain barrier or damage neural structures, creating an unstable central nervous system environment. nih.gov This mechanism has been hypothesized to play a role in exclusively human neurodegenerative diseases such as Multiple Sclerosis, a condition not known to occur spontaneously in other animals. nih.govresearchgate.net
Implications for Reproductive Biology and Immunity
Emerging evidence suggests that Neu5Gc may have implications for reproductive biology, primarily through immune-mediated mechanisms. It has been hypothesized that female immunity against Neu5Gc present on sperm could lead to reproductive incompatibility. nih.gov In a mouse model where Neu5Gc-deficient females were immunized to produce anti-Neu5Gc antibodies, they exhibited reduced fertility when mated with Neu5Gc-positive males. nih.gov This suggests a prezygotic incompatibility, where the female's immune system targets the male's sperm. nih.gov In studies of human infertility, Neu5Gc has been detected in a significant percentage of sperm and endometrial cells from infertile individuals, but not in controls. oatext.com Furthermore, anti-Neu5Gc antibodies were found in the seminal, uterine, and follicular fluids of a substantial portion of these subjects. oatext.com The presence of anti-Neu5Gc antibodies in the uterine lavage was associated with a significantly lower clinical pregnancy rate. oatext.com
Neu5Gc and Interactions with Biologics and Biomaterials
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule found in most mammals but not naturally synthesized in humans due to an inactivating mutation in the CMAH gene. frontiersin.orgnih.gov As a result, when humans are exposed to Neu5Gc through diet (e.g., red meat and dairy products) or medical products derived from non-human mammalian sources, the immune system recognizes it as a foreign molecule, leading to the production of anti-Neu5Gc antibodies. nih.govresearchgate.netnih.gov This pre-existing immunity has significant implications for the use of biologics and biomaterials that contain Neu5Gc, particularly in the fields of biotherapeutics and xenotransplantation. The interaction between circulating anti-Neu5Gc antibodies and Neu5Gc-containing medical products can trigger immune responses that affect the efficacy and safety of these treatments. researchgate.netfrontiersin.org
Immunogenicity of Neu5Gc-Containing Biotherapeutics
Many successful biotherapeutics, including monoclonal antibodies, are produced using non-human mammalian cell lines which can incorporate Neu5Gc into the glycan structures of the final product. frontiersin.orgresearchgate.net When these Neu5Gc-glycosylated biotherapeutics are administered to humans, they can be recognized by the pre-existing pool of circulating anti-Neu5Gc antibodies. nih.govresearchgate.net This interaction can lead to a range of immunological consequences.
Studies have shown that the administration of Neu5Gc-containing biotherapeutics can act as an immune trigger, inducing a secondary immune response that boosts and diversifies the repertoire of anti-Neu5Gc antibodies in patients. nih.gov For example, treatment with anti-thymocyte globulin (ATG), which is produced in rabbits and contains Neu5Gc, has been associated with an increased and broader anti-Neu5Gc immune response in some patients. nih.gov This includes the development of antibodies against Neu5Gc-glycan epitopes that were not even present on the original drug. nih.gov
The formation of immune complexes between the Neu5Gc-bearing drug and anti-Neu5Gc antibodies is a primary concern. researchgate.net Research in "human-like" mice that are deficient in Neu5Gc (Cmah-KO mice) demonstrated that pre-existing anti-Neu5Gc antibodies can bind to Neu5Gc-containing monoclonal antibodies, such as Cetuximab, leading to the formation of immune complexes. researchgate.netresearchgate.net These complexes can mediate the rapid clearance of the therapeutic drug from circulation, potentially reducing its efficacy. researchgate.netresearchgate.net This suggests that the presence of Neu5Gc on biotherapeutics can significantly alter their pharmacokinetic properties. nih.gov
The level of Neu5Gc on a biotherapeutic is influenced by the manufacturing process and the cell line used. frontiersin.org For instance, Cetuximab, produced in murine myeloma cells, contains Neu5Gc, whereas Panitumumab, expressed in CHO cells, is reported to lack it. frontiersin.org Even human cell lines, considered ideal for producing biotherapeutics with human-like glycosylation, can inadvertently incorporate Neu5Gc if the cell culture media is supplemented with animal-derived components. researchgate.net The immunogenic potential of Neu5Gc was historically underrated, but accumulating evidence highlights the need to re-evaluate its presence on biotherapeutic products. researchgate.net
| Biotherapeutic/Model | Production System/Source | Key Research Finding | Reference |
|---|---|---|---|
| Cetuximab | Murine Myeloma Cells (SP2/0) | Contains Neu5Gc; shown to form immune complexes with anti-Neu5Gc antibodies in Cmah-/- mice, leading to rapid clearance. | frontiersin.orgresearchgate.net |
| Anti-thymocyte globulin (ATG) | Rabbit-derived | Treatment in humans can induce a secondary immune response, increasing the diversity and levels of anti-Neu5Gc antibodies. | nih.gov |
| General Monoclonal Antibodies | Non-human mammalian cells | Circulating polyclonal anti-Neu5Gc antibodies can bind to Neu5Gc-containing biotherapeutics, forming immune complexes. | researchgate.netresearchgate.net |
| Recombinant Erythropoietin | CHO cells | Some earlier studies failed to show a significant immune response against Neu5Gc, though modern detection methods might yield different results. | nih.gov |
Considerations in Xenotransplantation
Xenotransplantation, the transplantation of organs or tissues between different species, is a potential solution to the worldwide shortage of human organs. Pigs are considered the most likely source animals, but significant immunological hurdles must be overcome. nih.gov After the primary xenoantigen galactose-α(1,3)-galactose (α-Gal) was identified and eliminated through genetic engineering, Neu5Gc emerged as another major glycan barrier to successful xenotransplantation. nih.govnih.govfrontiersin.org
Humans possess naturally occurring antibodies against Neu5Gc, which can mediate the rejection of xenografts from Neu5Gc-positive animals like pigs. nih.govnih.gov These pre-existing anti-Neu5Gc antibodies, along with those elicited by the graft itself, can contribute to antibody-mediated rejection (AMR). nih.govresearchgate.net The antibodies can target Neu5Gc expressed on the endothelial cells of the transplanted organ, leading to complement activation, endothelial cell activation, inflammation, and ultimately, graft injury and failure. nih.govoup.com
To address this challenge, researchers have developed pigs that are genetically engineered to lack both α-Gal and Neu5Gc (double knockout). nih.govnih.gov Studies have demonstrated that the absence of Neu5Gc on porcine cells significantly reduces antibody binding from human serum. atcmeetingabstracts.complos.org For example, ex vivo perfusion of pig lungs with human blood showed a ~40% decrease in the absorption of anti-Neu5Gc IgM antibodies when using lungs from Neu5Gc-knockout pigs compared to wild-type, indicating that Neu5Gc is a key antigenic target. atcmeetingabstracts.com
The role of anti-Neu5Gc antibodies in xenograft rejection can be nuanced and may vary depending on the specific organ or tissue. While pig islets expressing Neu5Gc are rejected by Neu5Gc-deficient mice, some studies have indicated that Neu5Gc-positive hearts were not rejected in a similar model, suggesting that the context of the antigen presentation is important. nih.govnih.gov Nevertheless, the generation of Neu5Gc-deficient donor animals is considered a crucial step toward improving the outcomes of clinical xenotransplantation. nih.govfrontiersin.org Historically, in early attempts at xenotransplantation using non-human primate (NHP) organs in humans, anti-Neu5Gc antibodies may have contributed to graft failure, as NHPs, unlike humans, have a functional CMAH gene and produce Neu5Gc. nih.gov
| Xenograft Model/Study Type | Donor Source | Key Research Finding | Reference |
|---|---|---|---|
| Pig Islet Transplantation | Wild-type (Neu5Gc-positive) pig | Pig islets express Neu5Gc, which is targeted by human antibodies. Neu5Gc-deficient mice reject islets from wild-type counterparts. | nih.govnih.gov |
| Pig Lung Perfusion (ex vivo) | GalTKO.hCD46 vs. GalTKO.hCD46.Neu5GcKO pigs | A significant decrease in anti-Neu5Gc IgM binding was observed with Neu5Gc-knockout lungs, identifying Neu5Gc as a contributor to antibody-mediated rejection. | atcmeetingabstracts.com |
| Pig Aortic Endothelial Cells (PAECs) | GalTKO/CD46/Neu5GcKO pigs | Human antibody binding to red blood cells and aortic endothelial cells is greatly reduced compared to cells from pigs that still express Neu5Gc. | plos.org |
| Non-Human Primate (NHP) to Human Xenotransplantation | NHP (Neu5Gc-positive) | Historical cases of graft failure may have been partly mediated by the human immune response to Neu5Gc on the NHP organ. | nih.gov |
Advanced Methodologies for Neu5gc Research
Quantitative and Qualitative Detection Techniques for Neu5Gc
The precise detection and quantification of Neu5Gc in various biological samples, from cell cultures to human tissues and biotherapeutic products, are fundamental to understanding its biological roles. Due to the structural similarity and vast abundance of the human sialic acid N-acetylneuraminic acid (Neu5Ac), highly specific and sensitive methods are required.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical tools for the definitive identification and quantification of Neu5Gc. A common HPLC-based method involves the derivatization of released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which renders them fluorescent, allowing for sensitive detection. This method has been considered one of the most sensitive, with detection limits in the range of 10–20 picomoles. plos.org
Mass spectrometry offers even greater specificity and has become an indispensable tool for the structural characterization of Neu5Gc-containing molecules. nih.gov It can be used to confirm the identity of Neu5Gc in various samples, including normal human tissues and urinary and salivary mucins after ingestion of Neu5Gc. google.com Advanced MS techniques, such as those combining hydrophilic interaction chromatography (HILIC) with tandem mass spectrometry (LC-MS/MS), have been developed for the quantitative analysis of sialic acids in human plasma. nih.gov These methods can achieve high specificity and sensitivity, with some capable of quantifying Neu5Gc at the femtomole level. researchgate.net For instance, a label-free approach using ZIC-HILIC/MRM-MS has been successfully used to enrich and simultaneously monitor Neu5Ac and Neu5Gc in human serum. researchgate.net
Recent studies have also utilized HILIC-UPLC-FLR/MS to support the presence of Neu5Gc-containing glycolipids in human keratinocytes by comparing the retention times and masses with a chemically synthesized Neu5Gc-GM3 standard. nih.govfrontiersin.org
| Technique | Principle | Application | Reported Sensitivity |
|---|---|---|---|
| DMB-derivatization with HPLC-fluorescence | Chemical derivatization of sialic acids to form fluorescent compounds, followed by separation and detection via HPLC. | Quantification of total Neu5Gc in tissues and cells. | ~10-20 pmoles plos.org |
| LC-MS/MS | Liquid chromatography separation coupled with mass spectrometry for specific identification and quantification based on mass-to-charge ratio. | Quantitative analysis of Neu5Ac and Neu5Gc in human plasma and serum. nih.govresearchgate.net | Femtomole level researchgate.net |
| HILIC-UPLC-FLR/MS | Hydrophilic interaction liquid chromatography for separation, coupled with fluorescence and mass spectrometry detection. | Analysis of Neu5Gc-containing glycolipids in human skin keratinocytes. nih.govfrontiersin.org | Qualitative confirmation |
Antibody-based methods are widely used for the detection of Neu5Gc in situ and on cell surfaces. These techniques rely on the specificity of antibodies that can recognize Neu5Gc-containing epitopes. Both polyclonal and monoclonal antibodies have been developed for this purpose. Polyclonal antibodies, often raised in chickens (a species that lacks Neu5Gc), are capable of detecting Neu5Gc on a variety of glycans. plos.org Monoclonal antibodies, on the other hand, may offer high specificity for particular Neu5Gc-containing glycan structures. plos.org
Common antibody-based detection methods include:
Flow Cytometry: Enables the sensitive and specific detection of Neu5Gc on cell surfaces. plos.orgnih.gov This method has been used to identify Neu5Gc on Chinese Hamster Ovary (CHO) cells, which express low levels of Neu5Gc, and on human keratinocytes. plos.orgnih.gov
Western Blotting: Allows for the detection of Neu5Gc-containing glycoproteins that have been separated by SDS-PAGE. plos.org
Immunohistochemistry: Used to visualize the distribution of Neu5Gc in tissue sections.
A significant advancement in this area is the use of CMAH-transfected human cells as a source of human Neu5Gc-containing glycans in their native context. nih.govchemrxiv.org Lysates from these cells, paired with lysates from parental wild-type cells as a negative control, can be used in an ELISA platform for the specific detection of anti-Neu5Gc antibodies in human samples. nih.govchemrxiv.org
A novel and highly challenging aspect of Neu5Gc analysis is its detection in the presence of the vastly more abundant and structurally similar Neu5Ac. To address this, a supramolecular mass spectrometry-based method has been developed. researchgate.net This technique utilizes a synthetic host molecule, cucurbit chemrxiv.orguril (CB chemrxiv.org), which can recognize the subtle structural differences between Neu5Gc and Neu5Ac. researchgate.net The distinct host-guest interactions between CB chemrxiv.org and the two sialic acids result in a highly linear relationship between their complexation and concentration proportions in mass spectrometry. This derivatization-free method has demonstrated sub-picomolar quantification limits and is applicable to a wide range of glycoproteins. researchgate.net
Analysis of Anti-Neu5Gc Antibody Repertoires and Levels
Humans produce antibodies against Neu5Gc, and the analysis of these antibody repertoires and levels is crucial for understanding their potential roles in health and disease. Various methods have been employed to characterize the anti-Neu5Gc immune response.
Glycan microarrays are a powerful tool for analyzing the fine specificity and repertoire of anti-Neu5Gc antibodies. These arrays can feature a variety of Neu5Gc-containing glycans, allowing for the determination of which specific structures are recognized by antibodies in human serum. researchgate.net Studies using sialoglycan microarrays have revealed that the repertoire of anti-Neu5Gc IgG can be altered, for example, following the consumption of red meat. researchgate.net
Affinity purification is another key technique used to isolate anti-Neu5Gc antibodies from human serum for further characterization. researchgate.net This allows for the analysis of antibody levels and can be combined with other techniques, like mass spectrometry, to determine the IgG subclass and partial sequences of these xeno-autoantibodies. nih.gov
ELISA-based methods are commonly used to quantify the levels of different isotypes of anti-Neu5Gc antibodies (IgG, IgA, IgM) in human serum. frontiersin.orgnih.gov These studies have shown that anti-Neu5Gc IgG is typically the most abundant isotype, although concentrations can vary widely among individuals. frontiersin.orgnih.gov
| Methodology | Purpose | Key Findings/Applications |
|---|---|---|
| Glycan Microarray | Analysis of antibody repertoire and specificity against a range of Neu5Gc-glycans. researchgate.net | Demonstrated shifts in anti-Neu5Gc IgG repertoire in response to diet and biotherapeutic exposure. researchgate.netnih.govresearchgate.net |
| Affinity Purification | Isolation of anti-Neu5Gc antibodies from complex biological samples like serum. researchgate.net | Enables measurement of antibody levels and downstream analysis such as mass spectrometry for sequencing. nih.govresearchgate.net |
| ELISA | Quantification of total levels of anti-Neu5Gc antibody isotypes (IgG, IgA, IgM). frontiersin.orgnih.gov | Revealed that IgG is the predominant anti-Neu5Gc antibody isotype in human serum, with significant individual variation. frontiersin.orgnih.gov |
| LC-MS | Characterization of the subclass and partial sequence of purified anti-Neu5Gc antibodies. nih.gov | Confirmed the polyclonal nature of the human anti-Neu5Gc IgG response. nih.gov |
Genetic Models for Studying Neu5Gc Deficiency
The fact that humans are naturally deficient in Neu5Gc due to an inactivating mutation in the CMAH gene, which encodes the enzyme CMP-N-acetylneuraminic acid hydroxylase, is a key aspect of Neu5Gc research. To study the consequences of this deficiency, "human-like" animal models have been developed.
The most widely used genetic model is the Cmah null (knockout) mouse. nih.govucsd.edufrontiersin.org These mice, like humans, are unable to synthesize Neu5Gc. The creation of this model has been instrumental in demonstrating that Neu5Gc found in human tissues likely originates from dietary sources, as these mice can incorporate dietary Neu5Gc into their own tissues. ucsd.edu Cmah knockout mice have been used to study a range of human-like phenotypes, including the effects of dietary Neu5Gc on inflammation, tumor progression, and atherosclerosis. nih.govucsd.edu
More recently, advances in genome editing technologies have enabled the creation of Neu5Gc-deficient large animal models, such as pigs and cattle, by targeting the CMAH gene. frontiersin.org These larger models are valuable for providing additional experimental systems to study the implications of the human-specific CMAH mutation and for developing therapeutic applications, such as the generation of bioprosthetic heart valves or tissues for transplantation that lack this immunogenic xenoantigen. frontiersin.org
Broader Research Perspectives and Future Directions
Elucidation of Comprehensive Neu5Gc Metabolic Fluxes in Human Systems
While it is established that humans cannot synthesize Neu5Gc due to a mutation in the CMAH gene, this sialic acid is metabolically incorporated into human tissues from dietary sources, particularly red meat and dairy products. ucsd.edu The precise pathways of Neu5Gc absorption, distribution, incorporation into glycans, and eventual degradation or excretion remain incompletely understood. nih.govresearchgate.net Future research must focus on tracing the complete metabolic flux of dietary Neu5Gc.
Ingested free Neu5Gc is rapidly absorbed and excreted in urine. ucsd.edu However, when consumed as part of glycoproteins, Neu5Gc is incorporated into the intestinal wall and then distributed systemically, appearing in various tissues. ucsd.eduresearchgate.net The mechanisms governing its preferential accumulation in specific sites, such as tumor tissues and the endothelial lining of blood vessels, are of particular interest. ucsd.edunih.govresearchgate.net It has been suggested that hypoxic conditions within tumors may enhance Neu5Gc uptake. nih.govnih.gov
Advanced techniques, such as stable isotope tracing, will be crucial to quantitatively map the journey of Neu5Gc from ingestion to its final metabolic fate. Understanding these pathways is critical, as the incorporation of this "xeno-autoantigen" into human cells is the foundational step for the subsequent immunological consequences. nih.gov Elucidating the turnover rates and metabolic end-products will provide a clearer picture of the long-term burden and impact of dietary Neu5Gc. researchgate.net
Table 1: Key Areas for Future Research in Neu5Gc Metabolic Flux
| Research Area | Key Questions | Potential Methodologies |
| Absorption & Distribution | What are the specific transporters involved in intestinal uptake of Neu5Gc-glycoconjugates? How is Neu5Gc distributed to different tissues and organs? | In vivo animal models (Cmah-/- mice), stable isotope labeling, mass spectrometry imaging. |
| Cellular Incorporation | Which enzymatic pathways are responsible for incorporating dietary Neu5Gc into cellular glycans? frontiersin.org Why do certain tissues (e.g., tumors, endothelium) show higher levels of incorporation? ucsd.edunih.gov | Cell culture models, genetic knockdown/knockout studies, advanced glycomic analysis. |
| Metabolic Turnover | What is the biological half-life of Neu5Gc in different human tissues? What are the specific degradation pathways for Neu5Gc-containing glycans? nih.govresearchgate.net | Pulse-chase experiments with labeled Neu5Gc, metabolomic analysis of degradation products. |
| Excretion | What are the primary routes and chemical forms of Neu5Gc excretion following its incorporation and turnover? | Analysis of urine and other biological fluids using techniques like DMB-HPLC. ucsd.edu |
Advanced Understanding of Neu5Gc-Mediated Immune Modulation
The presence of a foreign sugar, Neu5Gc, on human cell surfaces triggers a complex and chronic immune response. frontiersin.org All humans possess circulating antibodies against Neu5Gc, which can lead to a state of chronic inflammation termed "xenosialitis". frontiersin.orgresearchgate.net This process is implicated in the progression of diseases associated with chronic inflammation, such as cancer and atherosclerosis. ucsd.edufrontiersin.org
Future research needs to delve deeper into the mechanisms of this immune modulation. Key questions include understanding how the diversity of anti-Neu5Gc antibodies is generated and how the specificities of these antibodies influence disease outcomes. frontiersin.orgnih.gov The interaction between anti-Neu5Gc antibodies and Neu5Gc-decorated cells can lead to complement deposition and antibody-dependent cell-mediated cytotoxicity, potentially exacerbating inflammation. frontiersin.org Conversely, some studies suggest that high levels of anti-Neu5Gc antibodies might induce an effective anti-tumor response. nih.gov
Further investigation into how Neu5Gc affects the function of immune cells is also warranted. For instance, Neu5Gc on the surface of macrophages may regulate phagocytosis and the secretion of inflammatory factors. researchgate.net A more profound understanding of these interactions could pave the way for therapeutic strategies that either mitigate the harmful inflammatory effects or harness the anti-Neu5Gc response for anti-cancer therapies.
Continued Exploration of Neu5Gc in Evolutionary Biology and Anthropology
The human-specific inactivation of the CMAH gene, which occurred roughly 2-3 million years ago, represents a significant divergence point from our great ape ancestors. nih.govwikipedia.org This genetic event eliminated the ability to synthesize Neu5Gc and led to an abundance of its precursor, N-acetylneuraminic acid (Neu5Ac), on human cell surfaces. ucsd.eduescholarship.org The evolutionary pressures that drove this mutation to fixation in the hominin lineage are a subject of intense research.
One prominent hypothesis is that the loss of Neu5Gc conferred a selective advantage by providing resistance to pathogens that used Neu5Gc as a receptor. ucsd.edu For example, certain primate-specific malarial parasites and influenza viruses bind to Neu5Gc. The absence of this sialic acid on hominin cells would have made them resistant to these infections.
Continued exploration in this area will involve comparative genomics across different species that have independently lost CMAH function, such as ferrets and New World monkeys. wikipedia.orgescholarship.org Studying the evolutionary consequences of this change can provide insights into human uniqueness and the role of glycans in host-pathogen co-evolution. escholarship.org Furthermore, analyzing the timing of the CMAH mutation in the fossil record can help refine our understanding of the timeline of human evolution and the environmental challenges faced by our ancestors. nih.gov
Development of Standardized Analytical and Immunological Assays
Progress in Neu5Gc research has been hampered by a lack of standardized methods for its detection and quantification. frontiersin.orgresearchgate.net The polyclonal nature of the anti-Neu5Gc antibody response and the vast diversity of glycan structures in which Neu5Gc can be presented make accurate measurement challenging. frontiersin.org
There is a critical need for robust, sensitive, and reproducible assays to measure Neu5Gc levels in foods, biologics, and human tissues, as well as to profile the anti-Neu5Gc antibody repertoire in human serum. nih.govnih.gov Current methods include high-performance liquid chromatography (HPLC), mass spectrometry, and various enzyme-linked immunosorbent assays (ELISAs). ucsd.edunih.gov However, results can vary significantly between labs and methods, making cross-study comparisons difficult. frontiersin.org
The development of sialoglycan microarrays, which present a variety of defined Neu5Gc-containing glycans, is a significant step forward in profiling antibody specificity. nih.gov Creating standardized reference materials and protocols is essential for clinical and research applications. frontiersin.org This includes developing paired cell lines (with and without CMAH expression) to serve as positive and negative controls for Neu5Gc detection in a natural context. nih.gov Establishing these standards will be crucial for validating Neu5Gc's role as a biomarker and for developing potential diagnostics and therapeutics related to Neu5Gc-mediated pathologies. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
